molecular formula C10H17NO3 B2572200 1-Morpholin-4-ylcyclopentanecarboxylic acid CAS No. 933690-15-4

1-Morpholin-4-ylcyclopentanecarboxylic acid

Cat. No.: B2572200
CAS No.: 933690-15-4
M. Wt: 199.25
InChI Key: DLADBNOHUDFBRV-UHFFFAOYSA-N
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Description

1-Morpholin-4-ylcyclopentanecarboxylic acid is a chemical compound with the molecular formula C10H17NO3 It is characterized by a morpholine ring attached to a cyclopentane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-ylcyclopentanecarboxylic acid typically involves the reaction of morpholine with cyclopentanecarboxylic acid derivatives. One common method includes the coupling of morpholine with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-ylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted morpholine derivatives.

Scientific Research Applications

1-Morpholin-4-ylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-ylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but lacking the cyclopentane carboxylic acid moiety.

    Cyclopentanecarboxylic Acid: Another related compound, but without the morpholine ring.

Uniqueness: 1-Morpholin-4-ylcyclopentanecarboxylic acid is unique due to the combination of the morpholine ring and the cyclopentane carboxylic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

1-morpholin-4-ylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-9(13)10(3-1-2-4-10)11-5-7-14-8-6-11/h1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLADBNOHUDFBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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